molecular formula C9H9BrN4 B13073183 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13073183
M. Wt: 253.10 g/mol
InChI Key: QUCAWOHFSYZPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C9H9BrN4 and a molecular weight of 253.10 g/mol . This organic molecule features a 1,2,3-triazole ring core, substituted with an amine group at the 4-position and a (3-bromophenyl)methyl group at the 1-nitrogen. The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and chemical biology due to its resemblance to the peptide bond, making it a valuable isostere in drug design. Compounds containing this structure, such as this one, are primarily utilized as versatile synthetic intermediates and building blocks for the construction of more complex molecules . Researchers employ this and related triazole-amines in the development of potential pharmaceutical candidates, agrochemicals, and as molecular components in supramolecular chemistry. The presence of both the amine and the bromophenyl group provides two distinct sites for further functionalization through various chemical reactions, enabling its incorporation into larger molecular frameworks or libraries for biological screening. This product is intended for research and development purposes. For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9BrN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

QUCAWOHFSYZPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis primarily begins with:

  • 3-Bromobenzyl azide : Prepared from 3-bromobenzyl halides or alcohols via nucleophilic substitution with sodium azide.
  • Propargylamine : Serves as the alkyne component in the cycloaddition.

These two components are essential for the copper-catalyzed azide-alkyne cycloaddition that forms the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key synthetic step is the CuAAC reaction between 3-bromobenzyl azide and propargylamine, yielding the 1,4-disubstituted 1,2,3-triazole core with a bromophenylmethyl substituent at N1 and an amine at C4.

  • Catalysts: Copper sulfate (CuSO4) and sodium ascorbate are used to generate the active Cu(I) catalyst in situ.
  • Conditions: The reaction typically proceeds under mild conditions, often at room temperature, in aqueous or mixed aqueous-organic solvents.
  • Reaction Time: Usually 2–6 hours depending on scale and solvent system.
  • Yield: High yields (typically >75%) are reported with minimal by-products.

Purification

The crude product is purified by:

  • Recrystallization from suitable solvents (e.g., ethanol, methanol).
  • Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

Alternative Synthetic Routes

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles (amines, thiols) under basic conditions (e.g., NaH or K2CO3 in DMF or DMSO), allowing functional diversification.
  • Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors enhance reaction efficiency, control heat transfer, and improve yields.
  • Automated Purification: Integration of automated chromatography systems optimizes product isolation.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Preparation of 3-Bromobenzyl Azide 3-Bromobenzyl bromide, NaN3 DMF, 60°C, 3 h 80–90 Nucleophilic substitution
2 CuAAC Cycloaddition 3-Bromobenzyl azide, Propargylamine, CuSO4, Sodium ascorbate Room temp, aqueous/organic solvent, 3–6 h 75–85 Regioselective 1,4-disubstituted triazole
3 Purification Recrystallization or silica gel chromatography Ambient temperature Product isolation and purity

Research Findings and Analysis

Reaction Efficiency and Selectivity

  • The CuAAC reaction offers excellent regioselectivity, producing exclusively 1,4-disubstituted triazoles.
  • The mild reaction conditions preserve sensitive functional groups and reduce side reactions.
  • The use of sodium ascorbate as a reducing agent maintains copper in the catalytically active Cu(I) state.

Scale-Up Considerations

  • Continuous flow chemistry has been demonstrated to improve reaction control, safety, and scalability.
  • Automated purification techniques reduce labor and improve reproducibility in industrial settings.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
CuAAC (Batch) High regioselectivity, mild conditions Requires copper catalyst, potential metal contamination 75–85 Moderate
Nucleophilic Substitution Versatile for derivative synthesis May require harsh conditions for some nucleophiles Variable (60–90) Moderate
Continuous Flow CuAAC Enhanced control, safety, and scalability Requires specialized equipment 80–90 High
Automated Purification Improved purity and reproducibility Increased operational cost N/A High

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted triazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to study enzyme inhibition, particularly targeting kinases and proteases.

    Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways: It can inhibit key signaling pathways involved in cell proliferation and inflammation, such as the MAPK and NF-κB pathways.

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

  • 1-[(4-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine analogs (e.g., AC-003 in ) differ in the bromine substituent’s position on the benzyl group. For example, 1-(4-bromo-2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine (AC-003) has a molecular weight of 306.7 g/mol compared to the target compound’s 277.1 g/mol, reflecting the added trifluoromethyl group .
  • Impact on Applications : The 4-bromo analogs are often associated with pesticide development (e.g., bromuconazole in ), while 3-bromo derivatives may favor pharmaceutical applications due to optimized pharmacokinetic profiles .

Triazole Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine () replaces the 1,2,3-triazole core with a 1,2,4-triazole. This isomerism significantly impacts hydrogen-bonding capacity and metabolic stability. For instance, 1,2,4-triazoles are more resistant to oxidative degradation in vivo, making them preferred in antifungal agents .
  • Synthetic Routes: 1,2,4-triazoles are synthesized via cyclocondensation of hydrazine carboxamides with nitriles (e.g., using K₂CO₃ in n-butanol at 120°C), whereas 1,2,3-triazoles rely on CuAAC .

Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target: 1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine C₉H₉BrN₄ 277.1 3-Bromobenzyl, C4-amine Pharmaceutical intermediates
AC-003 (1-(4-Bromo-2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine) C₁₀H₈BrF₃N₄ 306.7 4-Bromo, trifluoromethyl Agrochemical research
1-(3-(Carbazolyl)propyl)-1H-1,2,3-triazol-4-amine (8c, ) C₁₈H₁₉N₅O 329.4 Carbazolylpropyl Anti-inflammatory agents
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine () C₁₆H₁₄BrN₃ 328.2 Pyrazole core, m-tolyl Kinase inhibition studies

Functional Group Modifications

  • Amine Derivatives : The hydrochloride salt of the target compound ([1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl(methyl)amine hydrochloride, ) introduces a methyl group, enhancing solubility for in vitro assays .
  • Trifluoromethyl Substitution : Compounds like 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride () exhibit increased lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, characterized by its unique structure that includes a bromine atom attached to a phenyl ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C₉H₉BrN₄
  • Molecular Weight : 253.1 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The general synthetic route includes:

  • Preparation of 3-bromoaniline.
  • Conversion of 3-bromoaniline to its azide derivative.
  • Cycloaddition with an alkyne to form the triazole ring .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring's ability to inhibit enzymes related to bacterial growth has been documented. For instance, derivatives of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMicroorganismInhibition Zone (mm)
Triazole Derivative AE. coli15
Triazole Derivative BS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The triazole ring is known to interact with various cellular targets involved in cancer progression. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer).

Case Study : A study reported that a derivative of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine showed an IC₅₀ value of 7.2 µM against MDA-MB-231 cells, outperforming standard chemotherapeutics like Sorafenib (IC₅₀ = 9.98 µM) .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
  • Receptor Modulation : The bromine atom enhances binding affinity towards certain receptors involved in cell signaling pathways.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar triazole derivatives:

Compound NameStructure VariationAntimicrobial Activity
1-(4-Bromophenyl)-1H-1,2,3-triazol-4-amineBromine at para positionModerate
1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-amineChlorine instead of BromineHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.